An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Chemical Properties and Synthetic Pathways
An In-depth Technical Guide to 3-(Azepan-1-yl)propanoic Acid: Chemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Azepan-1-yl)propanoic acid is a bifunctional molecule incorporating a seven-membered azepane ring and a carboxylic acid moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The azepane scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, imparting favorable pharmacokinetic properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, a detailed plausible synthetic protocol, and the broader context of its utility in research and development. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides well-founded estimations based on analogous structures.
Chemical Properties
Quantitative experimental data for 3-(Azepan-1-yl)propanoic acid is not widely available in peer-reviewed literature. The following table summarizes its basic identifiers and includes placeholders for key physical properties, which are currently not experimentally determined.
| Property | Value | Source |
| IUPAC Name | 3-(Azepan-1-yl)propanoic acid | - |
| CAS Number | 730996-05-1 | [4][5] |
| Molecular Formula | C₉H₁₇NO₂ | [5] |
| Molecular Weight | 171.24 g/mol | - |
| Physical Form | Solid or liquid | Vendor Data |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Expected to be soluble in polar solvents. | Inferred |
| Purity (Typical) | ≥95% | [5] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [5] |
Spectroscopic Data Analysis
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3-(Azepan-1-yl)propanoic acid are not readily found in spectral databases. However, based on the chemical structure, the expected spectral features can be predicted.
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¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the azepane ring, likely as complex multiplets, and two triplets corresponding to the -CH₂-CH₂- protons of the propanoic acid chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The spectrum should display distinct signals for the carbon atoms of the azepane ring and the propanoic acid chain, including a signal for the carbonyl carbon of the carboxylic acid at a characteristic downfield position.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group would be expected around 1700-1725 cm⁻¹.[6]
Experimental Protocols: Synthesis of 3-(Azepan-1-yl)propanoic Acid
A plausible and efficient method for the synthesis of 3-(Azepan-1-yl)propanoic acid is the aza-Michael addition of azepane to an acrylic acid derivative.[7][8][9] This reaction is a well-established method for the formation of β-amino acids.
Reaction Scheme:
Caption: Proposed synthesis of 3-(Azepan-1-yl)propanoic acid.
Detailed Methodology:
Materials:
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Azepane (Hexamethyleneimine)
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Acrylic acid (or methyl acrylate/ethyl acrylate)
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Ethanol (or other suitable polar solvent)
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Hydrochloric acid (for workup, if using an ester)
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Sodium hydroxide (for workup, if using an ester)
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Ethyl acetate (for extraction)
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Magnesium sulfate or sodium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in a suitable solvent such as ethanol.
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Addition of Reactant: To the stirred solution, add acrylic acid (1.0-1.2 equivalents) dropwise. If using an acrylate ester (e.g., methyl acrylate), it can be added similarly. The reaction is often exothermic, so controlled addition and cooling may be necessary.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
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Workup (if starting with acrylic acid):
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
-
-
Workup (if starting with an acrylate ester):
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After the initial reaction, cool the mixture and remove the solvent.
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To the crude ester, add an aqueous solution of a base (e.g., sodium hydroxide) and heat to hydrolyze the ester to the carboxylic acid.
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After hydrolysis is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.
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The product can then be collected by filtration or extracted with an organic solvent like ethyl acetate, dried over an anhydrous salt, and the solvent evaporated to yield the crude product, which can be further purified as described above.
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Applications in Research and Drug Development
The azepane ring system is a key structural motif in a variety of pharmacologically active molecules.[1][10][11] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Azepane derivatives have been investigated for a range of therapeutic applications, including as inhibitors of protein kinase B (PKB) and as agents with anticancer, antimicrobial, and anti-Alzheimer's disease properties.[2]
The incorporation of a propanoic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for high-throughput screening in drug discovery programs. The carboxylic acid group can also serve as a key interaction point with biological targets.
Logical Workflow for Synthesis and Downstream Application
The following diagram illustrates a typical workflow from the synthesis of 3-(Azepan-1-yl)propanoic acid to its potential use in the development of bioactive compounds.
Caption: Workflow for the synthesis and application of 3-(azepan-1-yl)propanoic acid.
Conclusion
3-(Azepan-1-yl)propanoic acid represents a versatile chemical entity with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data on its physicochemical properties are currently sparse in the public domain, its synthesis is achievable through well-established chemical transformations like the aza-Michael addition. The presence of the azepane moiety, a recognized pharmacophore, coupled with a readily modifiable carboxylic acid group, positions this compound as a valuable starting material for the discovery of novel therapeutic agents. Further research to fully characterize this compound and explore its biological activities is warranted.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-AZEPAN-1-YL-PROPIONIC ACID | 730996-05-1 [chemicalbook.com]
- 5. 3-(Azepan-1-yl)propanoic acid - Lead Sciences [lead-sciences.com]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
